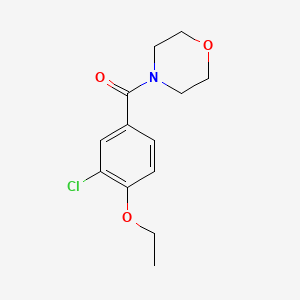

4-(3-chloro-4-ethoxybenzoyl)morpholine

Description

4-(3-Chloro-4-ethoxybenzoyl)morpholine is a morpholine derivative characterized by a benzoyl moiety substituted with a chlorine atom at the 3-position and an ethoxy group at the 4-position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate physicochemical properties and biological activity . For instance, morpholine derivatives with halogenated benzoyl groups, such as 4-(4-chlorobenzoyl)morpholine, demonstrate applications as intermediates in drug synthesis , while ethoxy-substituted analogs may influence solubility and metabolic stability .

Properties

IUPAC Name |

(3-chloro-4-ethoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-12-4-3-10(9-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJCYWUBJZHGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(3-chloro-4-ethoxybenzoyl)morpholine can be contextualized by comparing it to related morpholine derivatives. Key differences in substituents, molecular weight, and applications are summarized below:

Table 1: Comparative Analysis of Morpholine Derivatives

Structural and Functional Insights

Substituent Effects: Chloro Groups: Chlorine atoms (e.g., in 4-(4-chlorobenzoyl)morpholine ) increase lipophilicity and resistance to oxidative degradation, making such compounds suitable for hydrophobic environments in drug delivery. Ethoxy vs. Heterocyclic Additions: Thiazole (e.g., 4-[4-(4-chlorophenyl)thiazol-2-yl]morpholine ) or thiadiazole (e.g., 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine ) rings introduce aromatic heterocycles, which are critical for binding to biological targets like enzymes or receptors.

Brominated derivatives (e.g., ) highlight the importance of halogen positioning, as even minor structural changes (e.g., 4,5-bromo vs. 2,4-bromo in VPC-14449 ) can drastically alter NMR profiles and biological activity.

Applications :

- Pharmaceuticals : Thiazole- and thiadiazole-containing morpholines are explored for anticancer and antimicrobial properties .

- Agrochemicals : Dimethomorph demonstrates the role of morpholine in fungicides, suggesting that the target compound’s chloro-ethoxy substitution could be optimized for similar uses.

- Materials Science : Thiobenzoyl derivatives (e.g., 4-(4-methoxythiobenzoyl)morpholine ) may serve in optoelectronic materials due to sulfur’s electron-withdrawing effects.

Key Contradictions and Limitations

- Structural Sensitivity : underscores that substituent positioning (e.g., bromine on imidazole) can lead to significant discrepancies in spectroscopic data, implying that the 3-chloro-4-ethoxy configuration in the target compound must be rigorously verified.

- Data Gaps : Direct data on 4-(3-chloro-4-ethoxybenzoyl)morpholine’s synthesis, crystallography, or bioactivity are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the common synthetic routes for 4-(3-chloro-4-ethoxybenzoyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzoyl chloride intermediate (3-chloro-4-ethoxybenzoyl chloride) may react with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like dichloromethane or toluene . Optimization focuses on yield and purity by adjusting:

- Temperature : Elevated temperatures (50–80°C) accelerate substitution but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Stoichiometry : A 1.2:1 molar ratio of morpholine to benzoyl chloride minimizes unreacted starting material .

Characterization via HPLC (≥95% purity) and NMR (confirming substitution at the morpholine nitrogen) is critical .

Q. Which spectroscopic methods are most reliable for characterizing 4-(3-chloro-4-ethoxybenzoyl)morpholine?

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and carbonyl resonance (δ ~165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 298.07 for C₁₃H₁₅ClNO₃) .

- IR spectroscopy : Confirms carbonyl stretch (~1680 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .

Q. What are the known biological targets or activities associated with this compound?

While direct studies on 4-(3-chloro-4-ethoxybenzoyl)morpholine are limited, structurally related morpholine derivatives exhibit:

- Enzyme inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP2A13) due to halogenated aryl groups .

- Antimicrobial activity : Chlorine and ethoxy substituents enhance lipophilicity, potentially disrupting microbial membranes .

- Kinase modulation : Benzoyl-morpholine hybrids may bind ATP pockets in kinases .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the benzoyl-morpholine scaffold be addressed?

Regioselectivity issues arise during benzoylation due to competing reactions at morpholine’s oxygen or nitrogen. Strategies include:

- Protecting groups : Temporarily block morpholine’s oxygen with tert-butyldimethylsilyl (TBS) to direct substitution to nitrogen .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for direct C-N bond formation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites and transition states, guiding synthetic design .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and metabolic stability?

Comparative studies on analogs (e.g., 4-(4-fluorobenzoyl)morpholine vs. chloro derivatives) reveal:

- Electron-withdrawing effects : Chlorine increases metabolic stability (t₁/₂ ~2.5 hrs in human liver microsomes) compared to fluorine .

- Binding affinity : Chloro-substituted analogs show higher inhibition constants (Ki ~0.8 µM) for CYP2A13 due to enhanced hydrophobic interactions .

- Solubility : Ethoxy groups improve aqueous solubility (logP ~2.5) vs. methyl or unsubstituted analogs .

Q. What computational methods validate the compound’s thermochemical properties or interaction with biological targets?

- Density Functional Theory (DFT) : B3LYP hybrid functionals calculate Gibbs free energy of formation (±2.4 kcal/mol accuracy) and optimize geometry for docking studies .

- Molecular Dynamics (MD) : Simulates binding to CYP2A13 over 100 ns trajectories, identifying key residues (e.g., Phe118, Leu240) for halogen-π interactions .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = -0.3) .

Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

Discrepancies often arise from assay conditions:

- Cell vs. recombinant systems : IC₅₀ values may differ 10-fold due to efflux transporters in cell lines .

- Buffer pH : Morpholine’s pKa (~7.4) affects ionization and membrane permeability; use standardized PBS (pH 7.4) for comparability .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Introduce ester groups at the ethoxy moiety for slow hydrolysis in plasma .

- Crystallization : Polymorph screening (via X-ray diffraction) enhances solubility; the monoclinic P2₁/c form may offer better dissolution .

- Formulation : Nanoemulsions (≤200 nm particle size) improve bioavailability in rodent models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.